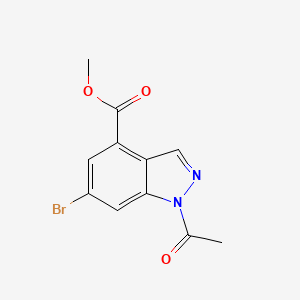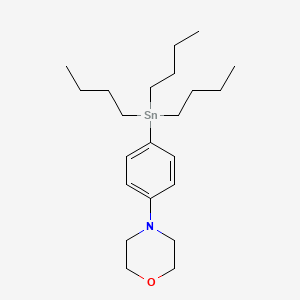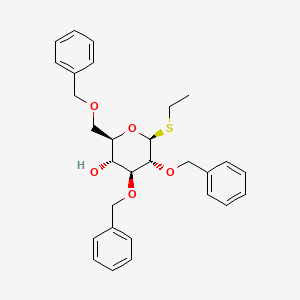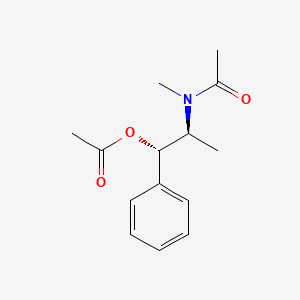
Menthone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Menthone-d3 is a deuterated form of menthone, a monoterpene with a minty aroma. It is structurally similar to menthol, with a carbonyl group replacing the secondary alcohol group found in menthol. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Menthone-d3 can be synthesized through the oxidation of menthol-d3. The process typically involves the use of acidified dichromate as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of this compound without significant epimerization to isothis compound.
Industrial Production Methods
In industrial settings, this compound is produced using biocatalytic methods. One such method involves the use of engineered Escherichia coli strains that express specific biosynthetic genes. These strains can convert pulegone-d3 to this compound through a series of enzymatic reactions. This method is advantageous due to its high selectivity and environmentally friendly nature .
化学反応の分析
Types of Reactions
Menthone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound oxide.
Reduction: It can be reduced back to menthol-d3 using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified dichromate or molecular oxygen with solid catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: this compound oxide.
Reduction: Menthol-d3.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
Menthone-d3 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of monoterpenes in biological systems.
Medicine: Investigated for its potential in drug delivery systems due to its ability to penetrate biological membranes.
作用機序
Menthone-d3 exerts its effects primarily through interactions with biological membranes and proteins. Its carbonyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, this compound can modulate the activity of ion channels, such as the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of coolness .
類似化合物との比較
Menthone-d3 is similar to other monoterpenes like menthol, isomenthone, and pulegone. its deuterated form provides unique advantages in research applications:
Menthol: Similar structure but contains a secondary alcohol group instead of a carbonyl group.
Isomenthone: An epimer of menthone with different stereochemistry.
Pulegone: A precursor in the biosynthesis of menthone and menthol, containing a different functional group arrangement.
This compound’s isotopic labeling makes it particularly useful for detailed mechanistic studies and tracing experiments, setting it apart from its non-deuterated counterparts .
特性
CAS番号 |
54244-80-3 |
|---|---|
分子式 |
C10H18O |
分子量 |
157.271 |
IUPAC名 |
2,2,6-trideuterio-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/i6D2,9D |
InChIキー |
NFLGAXVYCFJBMK-JGRCALCDSA-N |
SMILES |
CC1CCC(C(=O)C1)C(C)C |
同義語 |
3-Methyl-6-(1-methylethyl)-cyclohexanone-2,2,6-d3; 2,6,6-Trideuteriomenthone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)
![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)





![4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B582607.png)


